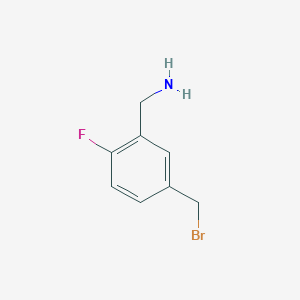![molecular formula C4H12N2O2 B14230666 [(2-Aminoethyl)azanediyl]dimethanol CAS No. 623173-08-0](/img/structure/B14230666.png)
[(2-Aminoethyl)azanediyl]dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a liquid at room temperature and is highly soluble in water . This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2-Aminoethyl)azanediyl]dimethanol can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained . The general reaction is as follows:
Ethylenediamine+Ethylene oxide→N,N-Bis(2-hydroxyethyl)ethylenediamine
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylenediamine and ethylene oxide are reacted under optimized conditions. The process includes steps such as mixing, heating, and purification to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2-Aminoethyl)azanediyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
[(2-Aminoethyl)azanediyl]dimethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2-Aminoethyl)azanediyl]dimethanol involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethanolamine: Similar in structure but with different functional groups.
Ethylenediamine: The parent compound used in the synthesis of [(2-Aminoethyl)azanediyl]dimethanol.
Triethanolamine: Another related compound with three hydroxyl groups.
Uniqueness
This compound is unique due to its specific combination of amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and applications. Its solubility in water and ability to form hydrogen bonds make it particularly useful in biochemical and industrial contexts .
Properties
CAS No. |
623173-08-0 |
|---|---|
Molecular Formula |
C4H12N2O2 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
[2-aminoethyl(hydroxymethyl)amino]methanol |
InChI |
InChI=1S/C4H12N2O2/c5-1-2-6(3-7)4-8/h7-8H,1-5H2 |
InChI Key |
OWRRVTILKGFXRZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CO)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
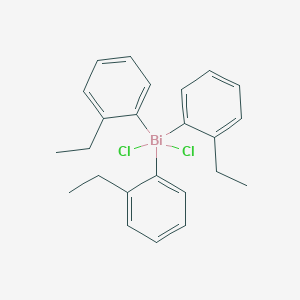
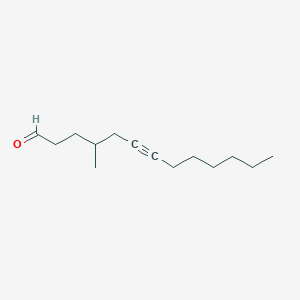
![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
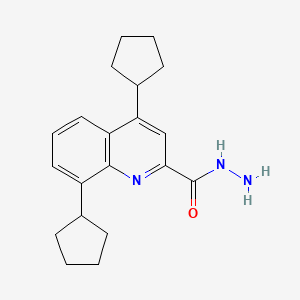
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
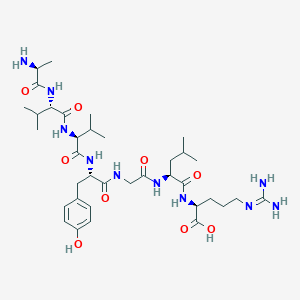
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
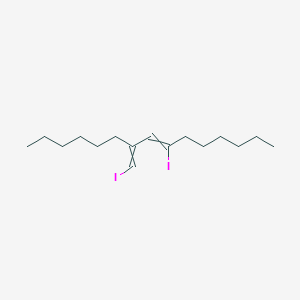
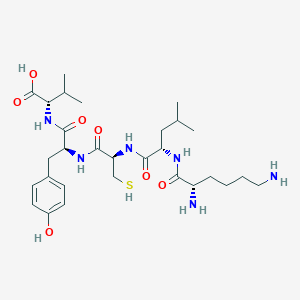
![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)
